molecular formula C20H23N3O3 B3485104 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B3485104
M. Wt: 353.4 g/mol
InChI Key: KGLGGJYBQXRGID-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound that features a benzodioxole moiety, a tetrahydropyrazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Tetrahydropyrazine Ring: This involves the cyclization of appropriate diamines with aldehydes or ketones.

    Coupling Reaction: The benzodioxole moiety is then coupled with the tetrahydropyrazine ring through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amine derivatives are common products.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific proteins, enzymes, or receptors in biological systems.

    Pathways Involved: The compound could influence various biochemical pathways, potentially altering cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpyrazinecarboxamide: Lacks the methyl group on the phenyl ring.

    4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide: Features a methoxy group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide may confer unique properties, such as altered binding affinity to biological targets or different reactivity in chemical reactions, compared to its analogs.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-2-5-17(6-3-15)21-20(24)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLGGJYBQXRGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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